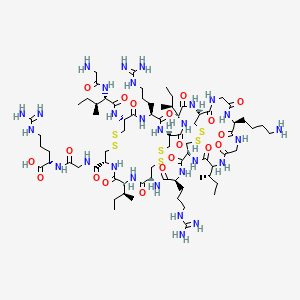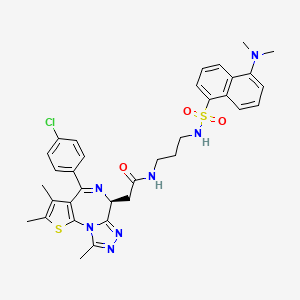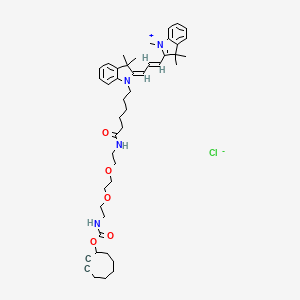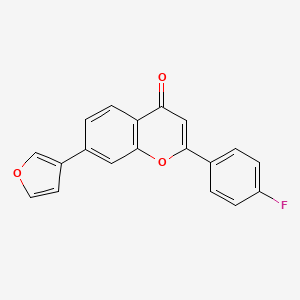
Tubulin/PARP-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin/PARP-IN-2 is a dual inhibitor targeting both tubulin and poly (ADP-ribose) polymerase-1 (PARP-1). This compound has garnered significant attention due to its potential applications in cancer therapy. Tubulin is a protein that forms microtubules, essential for cell division, while PARP-1 is involved in DNA repair. By inhibiting both targets, this compound can disrupt cancer cell proliferation and enhance the efficacy of DNA-damaging agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin/PARP-IN-2 typically involves structure-based virtual screening followed by chemical synthesis. The compound is designed to have strong inhibitory effects on both tubulin and PARP-1 . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the research group or pharmaceutical company.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include multiple steps of purification and quality control to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: Tubulin/PARP-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired modifications.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be tested for improved efficacy, stability, or reduced toxicity.
Applications De Recherche Scientifique
Mécanisme D'action
Tubulin/PARP-IN-2 exerts its effects through dual inhibition of tubulin and PARP-1. By binding to tubulin, the compound disrupts microtubule formation, preventing cell division. Simultaneously, inhibition of PARP-1 impairs DNA repair, leading to the accumulation of DNA damage and cell death . This dual mechanism makes this compound particularly effective against rapidly dividing cancer cells with defective DNA repair pathways .
Comparaison Avec Des Composés Similaires
Olaparib: A PARP inhibitor used in cancer therapy.
Rucaparib: Another PARP inhibitor with similar applications.
Paclitaxel: A tubulin inhibitor used in chemotherapy
Uniqueness: Tubulin/PARP-IN-2 is unique in its dual inhibition of both tubulin and PARP-1, offering a combined therapeutic approach that targets both cell division and DNA repair. This dual action can potentially enhance the efficacy of cancer treatments and overcome resistance mechanisms seen with single-target inhibitors .
Propriétés
Formule moléculaire |
C19H11FO3 |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-7-(furan-3-yl)chromen-4-one |
InChI |
InChI=1S/C19H11FO3/c20-15-4-1-12(2-5-15)18-10-17(21)16-6-3-13(9-19(16)23-18)14-7-8-22-11-14/h1-11H |
Clé InChI |
HSICEIFWMLSUPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)C4=COC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



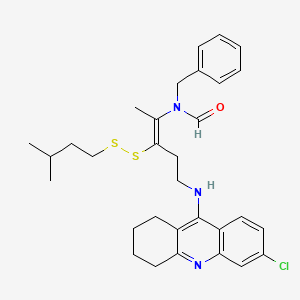
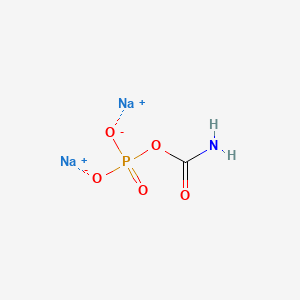
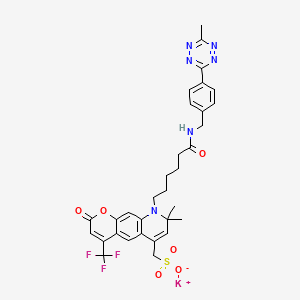
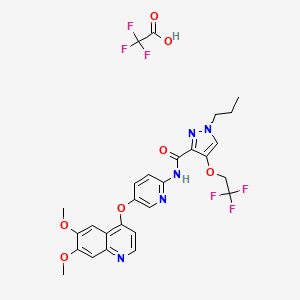
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
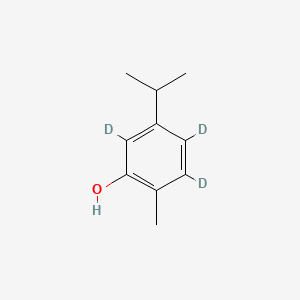


![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
